![molecular formula C18H19N5 B5790210 N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide](/img/structure/B5790210.png)
N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide, also known as DMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide is not fully understood, but it is believed to involve intercalation between the base pairs of nucleic acids. This results in a change in the fluorescence properties of N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide, making it a useful tool for studying nucleic acid structure and function.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have anticancer properties due to its ability to selectively bind to DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide is its selectivity for nucleic acids, making it a useful tool in studying nucleic acid structure and function. Additionally, N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide is relatively easy to synthesize and has a high fluorescence quantum yield. However, one limitation of N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide. One area of interest is the development of new fluorescent probes based on the structure of N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide and its potential applications in various fields, such as cancer research and metal ion detection.
In conclusion, N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide is a chemical compound that has potential applications in various fields, particularly as a fluorescent probe in biochemical assays. Further research is needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide involves the reaction of 1-methyl-3-(phenyldiazenyl)-1H-indole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid. This reaction results in the formation of N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide as a yellow solid.
Applications De Recherche Scientifique
N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide has been extensively studied for its potential use as a fluorescent probe in biochemical assays. It has been shown to selectively bind to DNA and RNA, making it a useful tool in studying nucleic acid structure and function. Additionally, N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide has been used in the detection of metal ions due to its ability to form stable complexes with certain metals.
Propriétés
IUPAC Name |
N,N-dimethyl-N'-(1-methyl-3-phenyldiazenylindol-2-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-22(2)13-19-18-17(21-20-14-9-5-4-6-10-14)15-11-7-8-12-16(15)23(18)3/h4-13H,1-3H3/b19-13+,21-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKUDLWJPZPFIS-FZNVHJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N=CN(C)C)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1/N=C/N(C)C)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
![1-{5,7-dimethyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5790145.png)
![2-[4-(4-isopropylphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5790159.png)
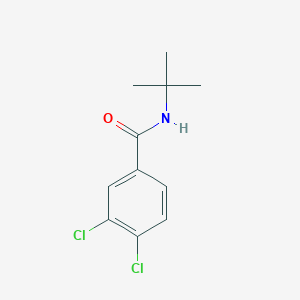
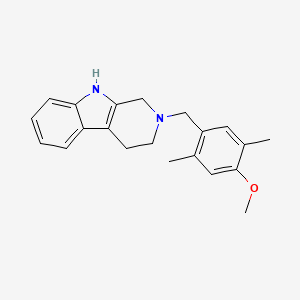
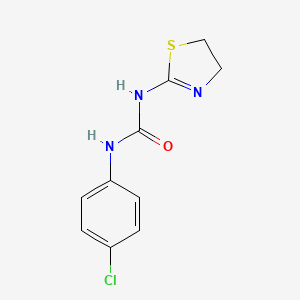

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5790199.png)
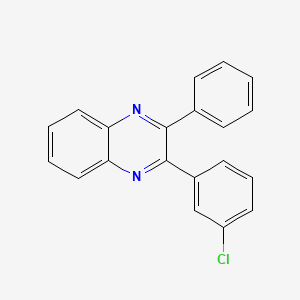
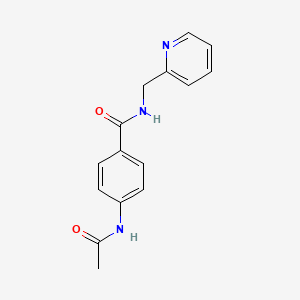

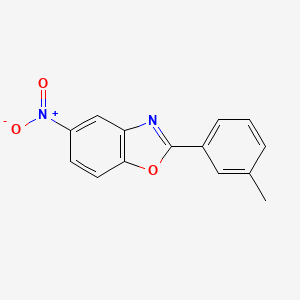
![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5790227.png)
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5790235.png)